Conus magus toxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La réviparine est une héparine de faible poids moléculaire (HFPM) dérivée de la muqueuse intestinale porcine. Elle est principalement utilisée comme agent antithrombotique, ce qui signifie qu’elle aide à prévenir la formation de caillots sanguins. La réviparine agit en catalysant l’inactivation des facteurs Xa et IIa par liaison à l’antithrombine, conduisant finalement à l’inhibition de la cascade de coagulation .

Méthodes De Préparation

La réviparine est synthétisée par dépolymérisation de l’héparine extraite de la muqueuse intestinale porcine à l’aide d’acide nitreux . Ce processus implique la dégradation des molécules d’héparine en fragments plus petits, ce qui donne un composé de faible poids moléculaire. Le poids moléculaire moyen de la réviparine est d’environ 3900 daltons .

Analyse Des Réactions Chimiques

La réviparine subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier la structure de la réviparine, modifiant potentiellement ses propriétés antithrombotiques.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel dans la molécule de réviparine par un autre, ce qui peut affecter son affinité de liaison à l’antithrombine.

Réactifs et conditions courantes : Les réactifs typiques utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions peuvent varier en fonction du résultat souhaité.

Produits principaux : Les principaux produits formés à partir de ces réactions sont des versions modifiées de la réviparine avec des structures moléculaires modifiées et des propriétés pharmacologiques potentiellement différentes

Applications de recherche scientifique

La réviparine a une large gamme d’applications de recherche scientifique, notamment :

Chimie : En chimie, la réviparine est étudiée pour ses propriétés chimiques uniques et ses modifications potentielles pour améliorer son efficacité en tant qu’agent antithrombotique.

Biologie : En recherche biologique, la réviparine est utilisée pour étudier les mécanismes de la coagulation sanguine et le rôle de l’antithrombine dans la cascade de coagulation.

Médecine : En médecine, la réviparine est utilisée pour prévenir et traiter la thrombose veineuse profonde (TVP) et l’embolie pulmonaire (EP). .

Industrie : Dans l’industrie pharmaceutique, la réviparine est développée et fabriquée comme agent thérapeutique pour diverses affections thrombotiques

Applications De Recherche Scientifique

Reviparin has a wide range of scientific research applications, including:

Chemistry: In chemistry, reviparin is studied for its unique chemical properties and potential modifications to enhance its efficacy as an antithrombotic agent.

Biology: In biological research, reviparin is used to study the mechanisms of blood clotting and the role of antithrombin in the clotting cascade.

Medicine: Medically, reviparin is used to prevent and treat deep vein thrombosis (DVT) and pulmonary embolism (PE). .

Industry: In the pharmaceutical industry, reviparin is developed and manufactured as a therapeutic agent for various thrombotic conditions

Mécanisme D'action

La réviparine exerce ses effets en se liant à l’antithrombine, une protéine qui inhibe la coagulation sanguine. Cette liaison catalyse l’inactivation des facteurs de coagulation Xa et IIa, qui sont essentiels à la formation de caillots sanguins. En inhibant ces facteurs, la réviparine prévient efficacement la formation de caillots et réduit le risque d’événements thrombotiques .

Comparaison Avec Des Composés Similaires

La réviparine est comparée à d’autres héparines de faible poids moléculaire (HFPM) telles que l’énoxaparine et la daltéparine. Bien que tous ces composés partagent des mécanismes d’action similaires, la réviparine s’est avérée avoir un profil de tolérance plus favorable et moins de complications hémorragiques dans certaines études . Les aspects uniques de la réviparine comprennent son poids moléculaire spécifique et sa méthode de préparation, ce qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques .

Composés similaires

Énoxaparine : Une autre HFPM utilisée pour des indications similaires à la réviparine, y compris la prévention et le traitement de la TVP et de l’EP.

La méthode de préparation unique et le poids moléculaire spécifique de la réviparine contribuent à ses propriétés pharmacologiques distinctes, ce qui en fait un agent précieux dans la prévention et le traitement des affections thrombotiques.

Propriétés

Numéro CAS |

107407-86-3 |

|---|---|

Formule moléculaire |

C102H178N36O32S7 |

Poids moléculaire |

2645.2 g/mol |

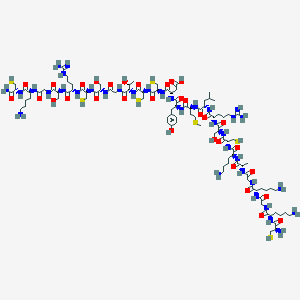

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1 |

Clé InChI |

WGJAVYDGIUBMQI-BWDUIEOPSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |

Key on ui other cas no. |

107407-86-3 |

Séquence |

CKGKGAKCSRLMYDCCTGSCRSGKC |

Synonymes |

Conus magus toxin omega-CmTX omega-conotoxin (Conus magus) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.